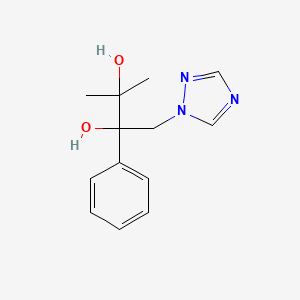
3-Methyl-2-phenyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-phenyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol is a synthetic organic compound that features a triazole ring, a phenyl group, and a butane-2,3-diol moiety. The presence of the triazole ring, a five-membered heterocyclic ring containing three nitrogen atoms, is significant due to its versatile biological activities and its ability to bind with various enzymes and receptors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol typically involves multi-step organic reactions. One common method involves the reaction of a phenyl-substituted butane-2,3-diol with a triazole derivative under controlled conditions. The reaction may require catalysts such as copper(I) iodide and solvents like dimethylformamide to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve the desired product yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-phenyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butane-2,3-diol moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while nucleophilic substitution can produce a variety of substituted triazole derivatives .
Aplicaciones Científicas De Investigación
3-Methyl-2-phenyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-phenyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol involves its interaction with specific molecular targets and pathways. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt biological processes, leading to the compound’s therapeutic effects. The phenyl group and butane-2,3-diol moiety also contribute to the compound’s overall activity by enhancing its binding affinity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal agent with a triazole moiety.
Trazodone: An antidepressant that includes a triazole ring in its structure.
Uniqueness
3-Methyl-2-phenyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a phenyl group and a butane-2,3-diol moiety, along with the triazole ring, allows for diverse chemical reactivity and potential therapeutic applications .
Propiedades
Número CAS |
107680-33-1 |
|---|---|
Fórmula molecular |
C13H17N3O2 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
3-methyl-2-phenyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C13H17N3O2/c1-12(2,17)13(18,8-16-10-14-9-15-16)11-6-4-3-5-7-11/h3-7,9-10,17-18H,8H2,1-2H3 |
Clave InChI |
LFBOIMWHYNZQRM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(CN1C=NC=N1)(C2=CC=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



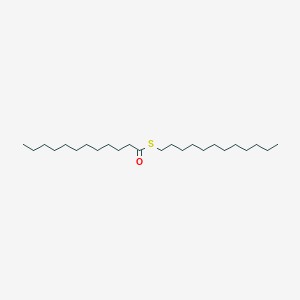

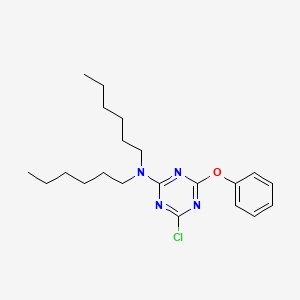
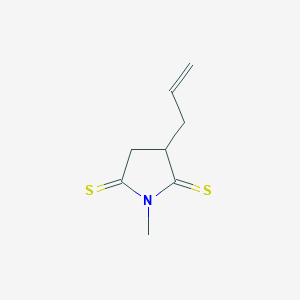
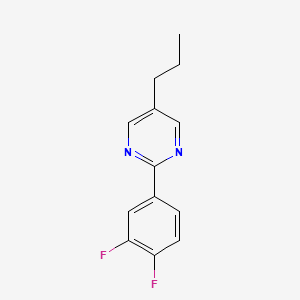
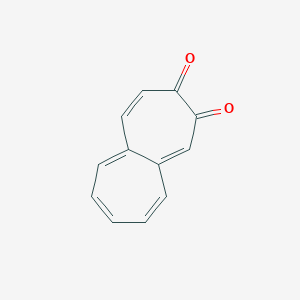
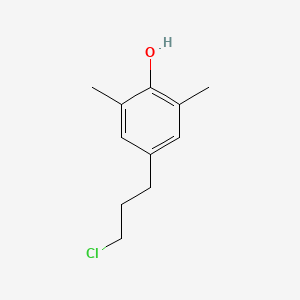
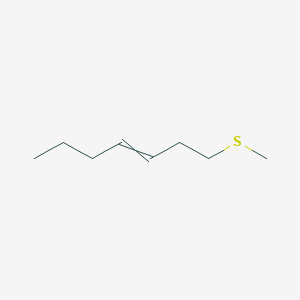
![Dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate](/img/structure/B14320047.png)
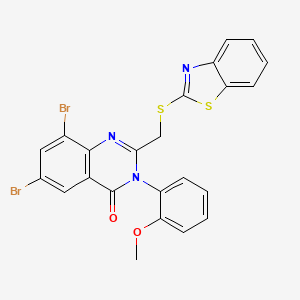
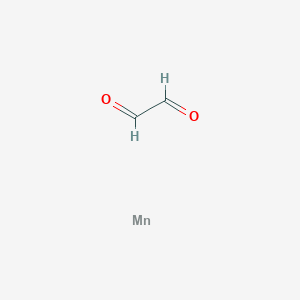
![1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane](/img/structure/B14320075.png)
![2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)](/img/structure/B14320078.png)
